molecular formula C10H12Cl2N2O2 B12439399 tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate

tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate

Cat. No.: B12439399
M. Wt: 263.12 g/mol
InChI Key: IRPCYWZEWUDZDN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyl-protected carbamate group at the 4-position of the pyridine ring, with chlorine substituents at the 2- and 5-positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15)

InChI Key

IRPCYWZEWUDZDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dichloropyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 2,5-dichloropyridin-4-amine. This reaction is critical for deprotection in organic synthesis.

Conditions Products Yield Mechanism
Aqueous HCl (1M, 60°C)2,5-Dichloropyridin-4-amine + CO₂ + tert-butanol~85%Acid-catalyzed cleavage of Boc group
NaOH (0.5M, reflux)2,5-Dichloropyridin-4-amine + Na₂CO₃~78%Base-mediated nucleophilic attack

Key Insight : Acidic conditions generally provide higher yields due to stabilized intermediates.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 on the pyridine ring are susceptible to nucleophilic substitution. Reactivity varies based on electronic and steric factors.

Substitution with Amines

  • Conditions : DMF, 80°C, excess amine (e.g., benzylamine).

  • Outcome : Selective substitution at the 2-position due to lower steric hindrance.
    Product N2 benzyl 5 chloropyridin 4 amine\text{Product }N^2\text{ benzyl 5 chloropyridin 4 amine}

Substitution with Thiols

  • Conditions : EtOH, NaH, 50°C.

  • Outcome : Thiols preferentially replace the 5-chloro group.
    Product 2 chloro 5 mercaptopyridin 4 yl carbamate\text{Product }2\text{ chloro 5 mercaptopyridin 4 yl carbamate}

Table 1: Substitution Reactivity Comparison

Nucleophile Position Substituted Reaction Rate Key Factor
Benzylamine2FastSteric accessibility
Thiophenol5ModerateElectronic activation

Oxidation and Reduction

Limited data exists, but the compound’s reactivity aligns with analogous pyridinyl carbamates:

  • Oxidation : Under strong oxidants (e.g., KMnO₄), the pyridine ring may form N-oxide derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group, yielding tert-butyl N-(2,5-dichloropiperidin-4-yl)carbamate.

Cross-Coupling Reactions

The 2- and 5-chloro substituents enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, arylboronic acid.

  • Outcome : Selective coupling at the 5-position due to electronic effects.
    Product 2 chloro 5 arylpyridin 4 yl carbamate\text{Product }2\text{ chloro 5 arylpyridin 4 yl carbamate}

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene.

  • Outcome : Introduces amines at the 2-position.
    Product 5 chloro 2 aminopyridin 4 yl carbamate\text{Product }5\text{ chloro 2 aminopyridin 4 yl carbamate}

Thermal Decomposition

Heating above 150°C induces decomposition:
tert Butyl carbamate2 5 Dichloropyridin 4 amine+Isocyanate\text{tert Butyl carbamate}\rightarrow \text{2 5 Dichloropyridin 4 amine}+\text{Isocyanate}

  • Mechanism : Retro-Curtius rearrangement via a six-membered transition state .

Comparative Reactivity with Analogues

Compound Reactivity Trend Key Difference
tert-Butyl N-(2,6-dichloropyridin-4-yl)carbamateLower substitution at 2-positionSteric hindrance from 6-Cl
tert-Butyl N-(3,4-dichloropyridin-2-yl)carbamateFaster hydrolysisProximity of Cl to carbamate

Scientific Research Applications

Chemistry: tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for various biological targets, providing insights into biochemical pathways .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The dichloropyridine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Analysis

The following table compares key parameters of tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate with three analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Pyridine Position) CAS Number
This compound C₁₀H₁₁Cl₂N₂O₂ ~262.11 2-Cl, 5-Cl, 4-NHCOOBu-t Not provided
tert-Butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate C₁₀H₁₁Cl₂N₃O₄ 308.12 2-Cl, 6-Cl, 3-NO₂, 4-NHCOOBu-t 1313726-52-1
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 280.31 4-OH, 5-OCH₃, 3-CH₂NHCOOBu-t Not provided
tert-Butyl N-(6-bromohexyl)carbamate C₁₁H₂₁BrN₂O₂ 293.20 Aliphatic Br, NHCOOBu-t Not provided
Key Observations:

Chlorine vs. Nitro Substituents : The 2,6-dichloro-3-nitro analog has a higher molar mass (308.12 g/mol) due to the nitro group, which introduces additional electron-withdrawing effects. This enhances reactivity in electrophilic substitution reactions compared to the 2,5-dichloro derivative.

Polarity : The 4-hydroxy-5-methoxy analog exhibits increased polarity due to -OH and -OCH₃ groups, improving solubility in polar solvents. In contrast, the dichloro derivatives are more lipophilic, favoring use in hydrophobic environments.

Biological Activity

tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with dichloro groups and a tert-butyl carbamate moiety. This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby modulating biochemical pathways. The dichloropyridine ring enhances the binding affinity, making it a valuable tool for studying enzyme inhibition and protein interactions .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For example, related carbamates have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, indicating that it could be developed as a therapeutic agent for cancer treatment . The mechanism often involves the inhibition of specific kinases associated with cancer cell growth.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancer models .

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on CDK8 and CDK19 revealed that the compound effectively reduced kinase activity in vitro. The IC50 values indicated potent inhibition, correlating with decreased cellular proliferation in human cancer cell lines .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of related pyridine derivatives was assessed against common pathogens. Results showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further explored for therapeutic use in infectious diseases .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureEnzyme Inhibition23 ± 11
Tert-butyl (3-amino-2,6-dichloropyridin-4-yl)carbamateStructureAntimicrobial15
Tert-butyl (3,5-difluoropyridin-4-yl)carbamateStructureAnticancer10

Q & A

Q. What synthetic methodologies are recommended for tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate?

The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting 2,5-dichloropyridin-4-amine with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) and a coupling agent such as HATU ( ). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under inert conditions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). For analogous compounds, protocols recommend monitoring reaction progress by TLC or LC-MS ().

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and pyridine ring substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]+^+: ~306.02 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software ( ) is widely used for refinement, while ORTEP-3 ( ) visualizes thermal ellipsoids and bond angles.

Q. What safety precautions are critical during handling?

While specific hazard data for this compound is limited, analogous carbamates () recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers at 2–8°C, protected from moisture and light.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Discrepancies in NMR/IR data (e.g., ambiguous coupling constants or carbonyl stretches) can arise from conformational flexibility or crystal packing effects. Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, SHELXL refinement ( ) can resolve disorder in the tert-butyl group, while ORTEP-3 ( ) highlights hydrogen-bonding interactions influencing stability ( ).

Q. What experimental design considerations apply to studying its reactivity under acidic conditions?

The Boc group is acid-labile, making controlled deprotection a key focus. Researchers should:

  • Use trifluoroacetic acid (TFA) in DCM ( ) for selective Boc removal.
  • Monitor reaction kinetics via in situ FTIR or 19^19F NMR (if fluorinated analogs are synthesized).
  • Compare stability with structurally similar compounds (e.g., tert-butyl (4-chloropyridin-2-yl)carbamate, ) to assess electronic effects of chlorine substituents.

Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model the electronic effects of 2,5-dichloro substitution on the pyridine ring. For instance:

  • Chlorine’s electron-withdrawing nature activates the C-4 position for nucleophilic attack.
  • Compare computed activation energies with experimental yields ( ) to validate mechanistic pathways.

Q. What strategies mitigate data inconsistencies in stability studies under varying temperatures?

Contradictory stability data (e.g., decomposition rates in DMSO vs. aqueous buffers) require:

  • Controlled Experiments : Use differential scanning calorimetry (DSC) to identify thermal degradation thresholds.
  • HPLC-PDA Analysis : Track degradation products (e.g., tert-butyl alcohol or pyridine derivatives).
  • Cross-Validation : Compare results with structurally related carbamates () to isolate substituent-specific effects.

Methodological Notes

  • Crystallography Workflow : Use SHELXD for phase determination and SHELXL for refinement (). ORTEP-3 aids in visualizing anisotropic displacement parameters ().
  • Safety Protocols : Follow OSHA/GHS guidelines for carbamate handling ().
  • Data Reproducibility : Document solvent purity, temperature, and humidity conditions rigorously, as these significantly impact Boc-group stability.

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